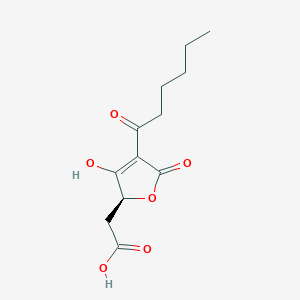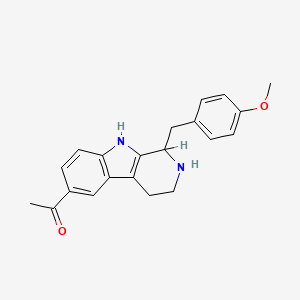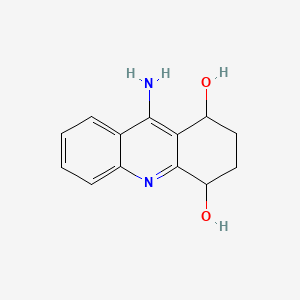
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol is a chemical compound that belongs to the class of acridines. It is known for its pharmacological properties, particularly as a cholinesterase inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol typically involves the reaction of acridine derivatives with amines under controlled conditions. One common method includes the reduction of 9-nitroacridine to 9-aminoacridine, followed by hydrogenation to obtain the tetrahydro form .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions using similar synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivative.
Reduction: The compound can be reduced to form different tetrahydro derivatives.
Substitution: Amino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted acridines and tetrahydroacridines, which have different pharmacological properties .
Aplicaciones Científicas De Investigación
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its effects on cholinesterase enzymes and potential neuroprotective properties.
Medicine: Investigated for its potential use in treating Alzheimer’s disease and other neurodegenerative conditions.
Industry: Utilized in the production of dyes and other chemical products.
Mecanismo De Acción
The primary mechanism of action of 9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol involves the inhibition of cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A more selective cholinesterase inhibitor with fewer side effects.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Uniqueness
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol is unique due to its specific structure, which allows it to interact with cholinesterase enzymes in a distinct manner. Its tetrahydro form provides additional stability and efficacy compared to other similar compounds .
Propiedades
Número CAS |
144290-92-6 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
9-amino-1,2,3,4-tetrahydroacridine-1,4-diol |
InChI |
InChI=1S/C13H14N2O2/c14-12-7-3-1-2-4-8(7)15-13-10(17)6-5-9(16)11(12)13/h1-4,9-10,16-17H,5-6H2,(H2,14,15) |
Clave InChI |
IYHDVHNLLXAHLY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=NC3=CC=CC=C3C(=C2C1O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


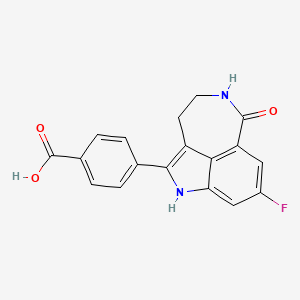
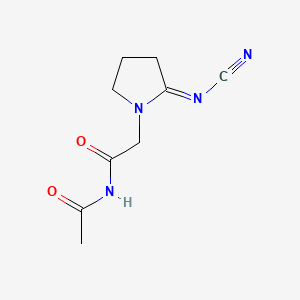


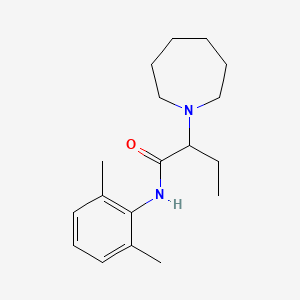
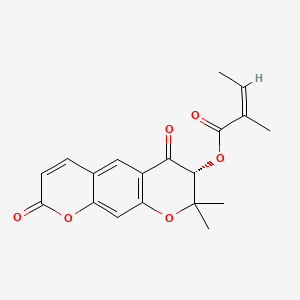
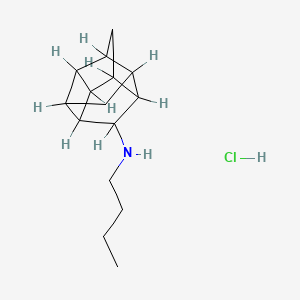

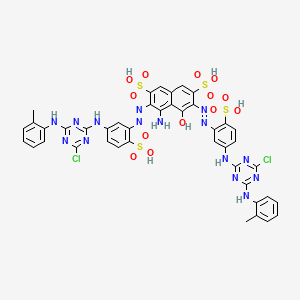
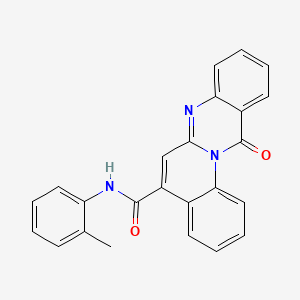
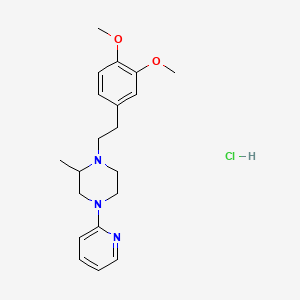
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
